molecular formula C18H15AsO3 B075675 Triphenoxyarsine CAS No. 1529-86-8

Triphenoxyarsine

Cat. No. B075675
CAS RN: 1529-86-8
M. Wt: 354.2 g/mol
InChI Key: PWLCTAFCDZYKEF-UHFFFAOYSA-N
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Description

Triphenoxyarsine is an organoarsenic compound that has been used in scientific research for over a century. It is a white crystalline powder that is highly toxic and can cause severe skin, eye, and respiratory irritation. Despite its toxicity, triphenoxyarsine has been widely used in laboratory experiments due to its unique properties and potential applications.

Scientific Research Applications

Triphenoxyarsine has been used in a wide range of scientific research applications, including:
1. Chemical warfare agent: Triphenoxyarsine was used as a chemical warfare agent during World War I. It was used by the German army as a tear gas agent due to its irritant properties.
2. Insecticide: Triphenoxyarsine has been used as an insecticide due to its toxicity to insects. It has been used to control pests in crops and stored products.
3. Biological research: Triphenoxyarsine has been used in biological research to study the effects of arsenic on cells and organisms. It has been used to study the mechanism of action of arsenic compounds and their potential use in cancer treatment.

Mechanism Of Action

Further research is needed to fully understand the mechanism of action of triphenoxyarsine and its potential use in treating diseases.
Conclusion
Triphenoxyarsine is a highly toxic organoarsenic compound that has been used in scientific research for over a century. It has been used as a chemical warfare agent, insecticide, and in biological research. Triphenoxyarsine is believed to act by disrupting cellular membranes and causing oxidative stress. It has been shown to induce apoptosis in cancer cells by activating the JNK pathway. Triphenoxyarsine has several advantages and limitations for lab experiments, including its high toxicity and limited solubility. Future research on triphenoxyarsine should focus on its potential as a cancer treatment, its environmental impact, and its mechanism of action.

Advantages And Limitations For Lab Experiments

Triphenoxyarsine has several advantages and limitations for lab experiments, including:
Advantages:
1. High toxicity: Triphenoxyarsine is highly toxic, which makes it useful for studying the effects of arsenic on cells and organisms.
2. Unique properties: Triphenoxyarsine has unique properties that make it useful for studying the mechanism of action of arsenic compounds.
Limitations:
1. Safety concerns: Triphenoxyarsine is highly toxic and can cause severe skin, eye, and respiratory irritation. It must be handled with extreme care in laboratory experiments.
2. Limited solubility: Triphenoxyarsine has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on triphenoxyarsine, including:
1. Cancer treatment: Triphenoxyarsine has been shown to induce apoptosis in cancer cells. Further research is needed to determine its potential as a cancer treatment.
2. Environmental impact: Triphenoxyarsine has been used as an insecticide and can have negative impacts on the environment. Further research is needed to determine its environmental impact and potential alternatives.
3.

Synthesis Methods

Triphenoxyarsine is typically synthesized by reacting phenol with arsenic trichloride in the presence of a base such as sodium hydroxide. The reaction produces triphenoxyarsine as a white crystalline solid. The purity of the compound can be increased by recrystallization or sublimation.

properties

CAS RN

1529-86-8

Product Name

Triphenoxyarsine

Molecular Formula

C18H15AsO3

Molecular Weight

354.2 g/mol

IUPAC Name

triphenyl arsorite

InChI

InChI=1S/C18H15AsO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H

InChI Key

PWLCTAFCDZYKEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3

synonyms

Triphenoxyarsine

Origin of Product

United States

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